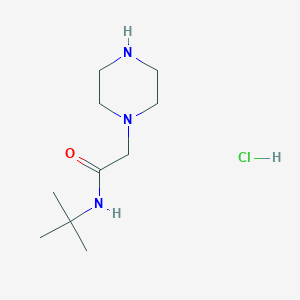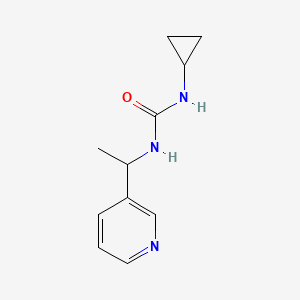
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide, also known as CPP, is a chemical compound that has been extensively studied in scientific research. CPP is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory processes.
作用机制
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. This prevents the binding of glycine, which is a co-agonist of the NMDA receptor, and thus inhibits the activation of the receptor. This leads to a decrease in the influx of calcium ions into the neuron, which is important for synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide can inhibit long-term potentiation (LTP), which is a process that is important for the formation of new memories. N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide has also been shown to induce neuronal apoptosis, which is a type of programmed cell death that can occur in response to various stimuli.
实验室实验的优点和局限性
One of the main advantages of using N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide in laboratory experiments is its high potency and selectivity for the NMDA receptor. This allows researchers to selectively inhibit the NMDA receptor and study its function in various physiological and pathological processes. However, one limitation of using N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide is that it can have off-target effects on other receptors and ion channels, which can complicate the interpretation of experimental results.
未来方向
There are a number of future directions for research on N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide and the NMDA receptor. One area of research is the development of more selective NMDA receptor antagonists that can be used to study the function of specific subtypes of the receptor. Another area of research is the investigation of the role of the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Finally, there is a growing interest in the use of NMDA receptor antagonists as potential therapeutics for these disorders.
合成方法
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of pyridine-2-carboxylic acid with cyclopropylamine to form N-cyclopropyl-2-pyridinecarboxamide. This intermediate is then reacted with piperazine and N,N'-dicyclohexylcarbodiimide to form the final product, N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide.
科学研究应用
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide has been widely used in scientific research as a tool for studying the NMDA receptor and its role in various physiological and pathological processes. N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide has been shown to be a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for investigating the function of this receptor in the brain.
属性
IUPAC Name |
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(16-12-4-5-12)18-9-7-17(8-10-18)11-13-3-1-2-6-15-13/h1-3,6,12H,4-5,7-11H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQQYDAQWQCBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCN(CC2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(pyridin-2-ylmethyl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[1-(4-Fluorophenyl)ethyl]-3-propan-2-ylurea](/img/structure/B7460838.png)



![2,2-Dimethyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7460867.png)
![2-[4-[2-(4-Methoxyphenoxy)propanoylamino]-3-methylphenoxy]acetic acid](/img/structure/B7460875.png)




